molecular formula C7H8O7S B1585344 5-Sulfosalicylic acid hydrate CAS No. 304851-84-1

5-Sulfosalicylic acid hydrate

Cat. No. B1585344
M. Wt: 236.2 g/mol
InChI Key: PAUDQWJTTVPGHZ-UHFFFAOYSA-N
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Description

5-Sulfosalicylic acid is strongly acidic in nature. It exists in various hydrated forms such as dihydrate, dideuterate, trihydrate, and pentahydrate . It acts as a ligand and forms various coordination complexes . It forms a complex with theophylline and is used for reducing and fixation of proteins in agarose and polyacrylamide gels .


Synthesis Analysis

5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has been used as an organocatalyst for one-pot synthesis of 2H-indazolo [2,1-b]phthalazine-triones .


Molecular Structure Analysis

The crystal structure of 5-Sulfosalicylic acid has been investigated by X-ray photoelectron spectroscopy (XPS) . It forms 1:1 proton-transfer compounds with the ortho-substituted monocyclic heteroaromatic Lewis bases .


Chemical Reactions Analysis

5-Sulfosalicylic acid is a strong acid capable of protonating water . It forms a new theophylline complex . It has been used as a spray reagent for the detection of amino acids on TLC plates .


Physical And Chemical Properties Analysis

5-Sulfosalicylic acid is a solid at 20°C . It is a strong acid capable of protonating water .

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

  • 5-Sulfosalicylic acid hydrate forms complex structures with various substances, displaying interesting crystal structures and supramolecular interactions. For instance, its reaction with hydrazine hydrate results in a hydrated salt with intricate hydrogen bonding patterns (Selvaraju, Venkatesh, & Sundararajan, 2011). Similarly, its combination with 6-benzylaminopurine leads to a unique crystal structure with hydrogen bonds forming a three-dimensional supramolecular network (Xia, Ma, & Zhu, 2010).

Solid State Transformations

  • In solid-state chemistry, 5-sulfosalicylic acid hydrate undergoes reversible transformations upon dehydration and rehydration, showing dynamic structural changes. This property is significant for understanding the behavior of organic salts in different conditions (Fu, Xu, Liu, & Guo, 2018).

Polymer Formation

  • It plays a role in the synthesis of polymeric structures. For instance, its interaction with metals like rubidium(I), caesium(I), and lead(II) results in complex polymer structures, highlighting its utility in forming diverse materials (Smith, Wermuth, Young, & White, 2007).

Antioxidant Activity in Horticulture

Conductive Polymers

  • Its role in the formation of conductive polymers is notable. The investigation into its use as a dopant in polyaniline synthesis reveals enhanced electrochemical stability and solubility, showing its importance in materials science (Trivedi & Dhawan, 1993).

Pharmaceutical Research

  • In pharmaceutical research, 5-sulfosalicylic acid hydrate forms various compounds with potential antimicrobial and antioxidant properties, as seen in studies involving compounds like 4-chloroanilinium-5-sulfosalicylate monohydrate (Rajkumar, Parameswaran, Suresh, & Chandramohan, 2021).

Optical and Non-linear Optical Properties

  • It's also explored for its optical and non-linear optical properties, which are significant in the development of organic materials with tunable optical characteristics (Ivanova & Spiteller, 2011).

Photochemical Studies

Application in Metal Recovery

Membrane Sensors

Hydrogen Bonding Studies

  • Studies on its hydrogen bonding in proton-transfer compounds help understand the molecular interactions that govern its behavior and applications (Smith, Wermuth, & Healy, 2006).

UV Absorption in Layered Double Hydroxides

  • Research on its intercalation in layered double hydroxides for UV absorption properties opens avenues in the development of materials with enhanced resistance to UV degradation (Zhang, Lin, Tuo, Evans, & Li, 2007).

Safety And Hazards

5-Sulfosalicylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment/face protection .

Future Directions

5-Sulfosalicylic acid hydrate can be used in the synthesis of hydrated complexes with benzotriazole, N, N′ -dimethylpiperazine, and N -methylpiperazine for the study of hydrogen bonding in supramolecular crystal structure . It has potential applications in the synthesis of drug-like organic molecules .

properties

IUPAC Name

2-hydroxy-5-sulfobenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6S.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUDQWJTTVPGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349828
Record name 5-Sulfosalicylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfosalicylic acid hydrate

CAS RN

304851-84-1
Record name 5-Sulfosalicylic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Sulphosalicylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
M Tomaiuolo, G Vecchione, E Grandone… - … of Chromatography B, 2006 - Elsevier
A new analytical determination method of homocystine in human plasma has been developed. The method utilises liquid chromatography coupled to ionspray tandem mass …
Number of citations: 0 www.sciencedirect.com
A Gorąca, H Huk-Kolega, P Kleniewska… - Pharmacological …, 2013 - Elsevier
… homogenized in either 0.15 M KCl for estimation of lipid peroxidation and concentration of H 2 O 2 or 6% TCA for estimation of free -SH groups or 5% 5-SSA (5-sulfosalicylic acid hydrate…
Number of citations: 0 www.sciencedirect.com
G Salbitani, C Bottone, S Carfagna - Bio-protocol, 2017 - bio-protocol.org
Glutathione is an important molecule involved in the primary and secondary metabolism of all organisms. The Glutathione redox status is an indicator of the cellular redox state. …
Number of citations: 0 bio-protocol.org
RF D'Vries, I Camps, J Ellena - Crystal Growth & Design, 2015 - ACS Publications
Exploring the Ln/succinate system and the template effect in hydrothermal synthesis made it possible to obtain [La 2 (Succ) 3 (H 2 O) 3 ]·2H 2 O and [Ln 2 (Succ) 3 (H 2 O) 2 ] where Ln = …
Number of citations: 0 pubs.acs.org
WE Mustain, H Kim, S Prakash, J Stark… - … and Solid-State …, 2007 - iopscience.iop.org
Thin-film electrodes for a low-power direct methanol fuel cell (DMFC) were prepared by incorporating carbon-supported Pt nanoparticles into a silicon dioxide glass matrix. The matrix …
Number of citations: 0 iopscience.iop.org
R Biswas, T Zheng, DG Olson… - Biotechnology …, 2015 - biotechnologyforbiofuels …
… Samples were prepared for analysis by appropriate dilution with a deproteinizing solution (13.5% w/v 5-sulfosalicylic acid hydrate), L-2-amino-3-guanidinopropionic acid hydrochloride, …
N Sengupta, ST Rose… - Biotechnology and …, 2011 - Wiley Online Library
… Samples were treated with deproteinizing solution (13.5%, w/v, 5-sulfosalicylic acid hydrate), internal standard solution (S-2-AEC), and often a starting eluent lithium buffer. The mixture …
Number of citations: 0 onlinelibrary.wiley.com
YK Sinzato, T Rodrigues, LL Cruz, VS Barco… - Bio …, 2023 - ncbi.nlm.nih.gov
… (w/v) 5-sulfosalicylic acid hydrate (for 100 samples) (see Recipes) … Add 500 μL of serum or washed erythrocytes to a test microtube containing 500 μL of 3% 5-sulfosalicylic acid hydrate. …
Number of citations: 0 www.ncbi.nlm.nih.gov
WM El-Bakly, ML Louka, AM El-Halawany… - Cancer chemotherapy …, 2012 - Springer
… 5-sulfosalicylic acid hydrate (5-SSA), ether, tween 80 and bovine serum albumin were purchased from Sigma Chemical Co. (St. Louis, MO, USA). …
Number of citations: 0 link.springer.com
AA Silva, DOL Ferreira, BP Santarosa… - Journal of the South …, 2012 - journals.co.za
… Briefly, 1 mL of washed red cells were added to the test tube containing 1 mL of 3% sulphosalicylic acid (5-sulfosalicylic acid hydrate 95%; SIGMA, St. Louis, USA), agitated for 10 s, …
Number of citations: 0 journals.co.za

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